![molecular formula C17H23ClN2O4 B8458385 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid](/img/structure/B8458385.png)
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid is a complex organic compound known for its versatile applications in various fields of scientific research. This compound features a benzoic acid core substituted with a piperazine ring that is protected by a tert-butoxycarbonyl (Boc) group. The presence of the chlorobenzoic acid moiety adds to its reactivity and potential for diverse chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the protection of piperazine with a tert-butoxycarbonyl group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the Benzoic Acid Moiety: The Boc-protected piperazine is then reacted with 3-chlorobenzoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the benzoic acid ring can be substituted with nucleophiles such as amines or thiols.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free piperazine derivative.
Coupling Reactions: The carboxylic acid group can participate in amide bond formation with amines.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Coupling Reactions: Utilizes reagents like DCC, DMAP, or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products Formed
Substitution Reactions: Yield substituted benzoic acid derivatives.
Deprotection Reactions: Produce the free piperazine derivative.
Coupling Reactions: Form amide-linked products.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the development of biochemical probes and drug candidates.
Medicine: Investigated for its potential therapeutic properties, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors, modulating their activity. The presence of the piperazine ring and the chlorobenzoic acid moiety allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]benzoic acid): Similar structure but lacks the chlorine atom, affecting its reactivity.
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]-3-fluorobenzoic acid): Contains a fluorine atom instead of chlorine, which can alter its chemical properties and biological activity.
4-([4-[(Tert-butoxy)carbonyl]piperazin-1-yl]butanoic acid): Features a butanoic acid moiety, impacting its overall molecular interactions.
Uniqueness
The unique combination of the Boc-protected piperazine and the chlorobenzoic acid moiety in 3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid provides distinct chemical reactivity and potential for diverse applications, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C17H23ClN2O4 |
|---|---|
Molekulargewicht |
354.8 g/mol |
IUPAC-Name |
3-chloro-4-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]benzoic acid |
InChI |
InChI=1S/C17H23ClN2O4/c1-17(2,3)24-16(23)20-8-6-19(7-9-20)11-13-5-4-12(15(21)22)10-14(13)18/h4-5,10H,6-9,11H2,1-3H3,(H,21,22) |
InChI-Schlüssel |
KNROENYKGBJQIX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=C(C=C2)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

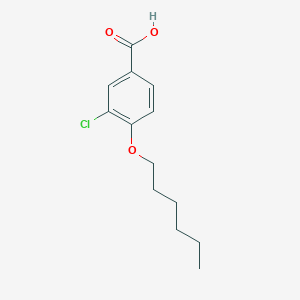
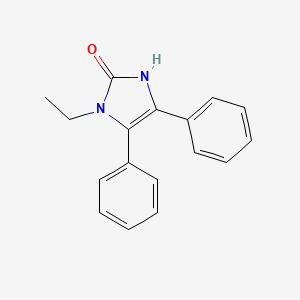
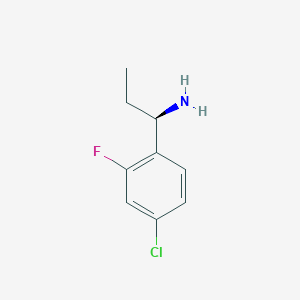
![tert-butyl N-[(1R,5S)-5-fluoro-3-azabicyclo[3.2.0]heptan-1-yl]carbamate](/img/structure/B8458325.png)
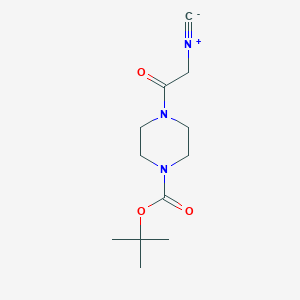
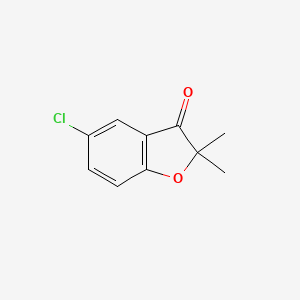
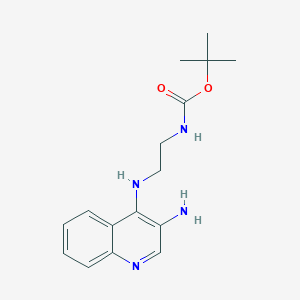
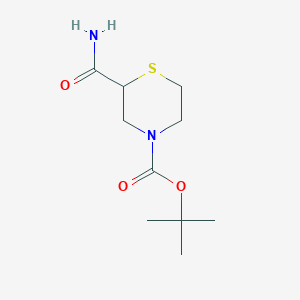
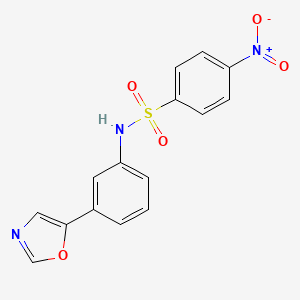
![Pyrido[1,2-a]pyrimidine](/img/structure/B8458354.png)
![2-[(2-Aminoethyl)thiomethyl]pyrimidine](/img/structure/B8458366.png)


